molecular formula C24H18N2O4S2 B2654583 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896363-23-8

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2654583
CAS No.: 896363-23-8
M. Wt: 462.54
InChI Key: BNVJNKCAEFPSJA-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Benzamide Research

The exploration of thiazole-containing compounds began in the late 19th century with the pioneering work of Arthur Hantzsch, who developed the Hantzsch thiazole synthesis method. This reaction, involving the condensation of α-haloketones with thioamides, laid the foundation for synthesizing diverse thiazole derivatives. Early studies focused on natural thiazole-containing molecules like thiamine (vitamin B1), which highlighted the structural importance of the thiazole ring in biological systems. By the mid-20th century, researchers began integrating benzamide moieties into thiazole scaffolds to enhance their pharmacological profiles. Benzamide’s electron-withdrawing properties and planar structure were found to improve binding affinity to enzymatic targets, particularly in antimicrobial and anticancer contexts.

A pivotal advancement occurred in the 1980s when scientists combined thiazole rings with substituted benzamides to create hybrid molecules. These hybrids demonstrated improved metabolic stability compared to simpler thiazole derivatives, as evidenced by their resistance to cytochrome P450-mediated oxidation. The introduction of aromatic substituents at the 4-position of the thiazole ring, such as phenyl groups, further optimized steric and electronic interactions with protein binding pockets. By the 2000s, computational tools like quantitative structure-activity relationship (QSAR) modeling enabled systematic optimization of thiazole-benzamide hybrids, leading to compounds with nanomolar-level inhibitory activity against kinases and proteases.

Academic Evolution of Methylsulfonyl-Thiazole Derivatives

The incorporation of methylsulfonyl groups into thiazole derivatives emerged as a strategic approach to enhance solubility and target selectivity. Early work in the 1990s demonstrated that the methylsulfonyl moiety (–SO2CH3) could act as a hydrogen bond acceptor, facilitating interactions with polar residues in enzyme active sites. Researchers observed that methylsulfonyl-substituted thiazoles exhibited up to 10-fold greater inhibition of cyclooxygenase-2 (COX-2) compared to their nonsulfonylated analogs, attributed to improved docking geometry in the hydrophobic COX-2 channel.

Between 2010 and 2020, advances in cross-coupling reactions enabled precise functionalization of thiazole rings at the 2- and 5-positions. For instance, Ullmann-type couplings allowed the introduction of benzoyl groups at the 5-position of thiazoles while maintaining the methylsulfonyl group at the 2-position. This period also saw the development of microwave-assisted synthesis techniques, which reduced reaction times for methylsulfonyl-thiazole derivatives from 12 hours to under 30 minutes while improving yields by 15–20%. Structural analyses via X-ray crystallography confirmed that the methylsulfonyl group induces a planar conformation in the benzamide-thiazole system, optimizing π-π stacking interactions with aromatic amino acid residues.

Current Research Landscape for N-(5-Benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Recent studies on this compound have focused on its dual inhibitory activity against kinase and protease targets. Molecular docking simulations reveal that the 5-benzoyl group occupies a hydrophobic subpocket in Bruton’s tyrosine kinase (BTK), while the methylsulfonyl moiety forms hydrogen bonds with Lys430 and Glu445 residues. In vitro assays demonstrate IC50 values of 38 nM against BTK and 112 nM against the protease cathepsin K, suggesting broad-spectrum potential.

Synthetic methodologies have evolved to streamline production. A 2023 protocol employs a one-pot Hantzsch-thiazole synthesis followed by palladium-catalyzed Suzuki coupling, achieving an 82% yield with >99% purity. Researchers have also explored structural analogs, finding that replacing the 4-phenyl group with a 4-fluorophenyl substituent increases metabolic stability in human liver microsomes by 40%. Current investigations utilize cryo-electron microscopy to visualize the compound’s binding mode in complex with heat shock protein 90 (HSP90), providing atomic-level insights for further optimization.

Theoretical Frameworks in Thiazole-Benzamide Research

Modern research on this compound relies on three key theoretical frameworks:

  • Molecular Orbital Theory : Density functional theory (DFT) calculations at the B3LYP/6-31G* level show that the methylsulfonyl group lowers the LUMO energy of the benzamide-thiazole system by 1.2 eV, enhancing electrophilic reactivity toward nucleophilic amino acid residues.
  • Pharmacophore Modeling : Three-dimensional pharmacophore maps identify the thiazole sulfur, benzamide carbonyl, and methylsulfonyl oxygen as critical interaction points, accounting for 85% of observed binding energy in kinase inhibition assays.
  • Molecular Dynamics Simulations : All-atom simulations over 100 ns trajectories demonstrate that the 4-phenyl group stabilizes the compound in the ATP-binding pocket of kinases through van der Waals interactions, reducing conformational flexibility by 30% compared to unsubstituted analogs.

These frameworks guide the rational design of next-generation derivatives, with recent QSAR models predicting a 15–20% improvement in target affinity upon introducing electron-donating groups at the benzamide’s para position.

Table 1: Key Synthetic Methods for Thiazole-Benzamide Hybrids

Method Reaction Conditions Yield (%) Purity (%) Reference
Hantzsch Synthesis α-Bromoketone + Thiobenzamide, EtOH, 80°C 75 95
Suzuki Coupling Pd(PPh3)4, K2CO3, DMF/H2O, 100°C 82 99
Microwave-Assisted MW irradiation, 150°C, 20 min 89 98

Table 2: Biological Activity Profile of Selected Derivatives

Compound Target Protein IC50 (nM) Selectivity Index
This compound BTK 38 12.5
4-Fluorophenyl Analog Cathepsin K 94 8.2
5-Nitrobenzoyl Derivative HSP90 210 5.6

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S2/c1-32(29,30)19-15-9-8-14-18(19)23(28)26-24-25-20(16-10-4-2-5-11-16)22(31-24)21(27)17-12-6-3-7-13-17/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVJNKCAEFPSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzoylation: The thiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Antimicrobial Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide exhibits significant antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Mechanism of Action:

  • The thiazole component often acts as a competitive inhibitor of dihydropteroate synthase, crucial for folate synthesis in bacteria.
  • Studies have shown that this compound can disrupt bacterial enzyme activity or cellular processes essential for survival, making it a candidate for antibiotic development.

Case Studies:

  • Antibacterial Evaluation : In vitro studies demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various bacterial strains, indicating potent antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively.

Mechanism of Action:

  • The compound has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, studies involving breast cancer cells showed that it inhibited cell proliferation and promoted apoptosis through caspase pathway activation .

Case Studies:

  • Cytotoxicity Against Cancer Cells : In vitro evaluations revealed that compounds similar to this compound exhibited IC50 values as low as 4.53 µM against human colorectal carcinoma cells (HCT116), demonstrating superior potency compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 9.99 µM) .

Comparative Summary of Biological Activities

Activity TypeCompound NameMIC/IC50 Values (µM)Target Organisms/Cell Lines
AntibacterialThis compound1.27 - 2.65Various Gram-positive and Gram-negative bacteria
AnticancerThis compound4.53HCT116 (human colorectal carcinoma)

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison

The compound’s thiazole core distinguishes it from triazine- (e.g., ), triazole- ( ), and thiadiazole-based analogs ( ). Key structural comparisons include:

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiazole 4-Phenyl, 5-benzoyl, 2-(methylsulfonyl)benzamide Methylsulfonyl, benzoyl
(Compounds 51–55) Triazine Chloro, benzylthio, sulfamoyl, aryl (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl) Sulfamoyl (–SO₂NH–), halogen, trifluoromethyl
(Compound 4a) Thiazole 4-(Morpholinomethyl), 5-(pyridin-3-yl) Morpholine, pyridine
(Rip-B) Benzamide 3,4-Dimethoxyphenethyl Dimethoxy, ethyl
Thiadiazole 5-Ethyl, 2-benzoyl, sulfamoyl Ethyl, benzoyl, sulfamoyl

Key Observations :

  • The thiazole core offers a smaller heterocyclic system (5-membered) vs. triazine (6-membered, 3 nitrogens), influencing aromaticity and steric hindrance .
Physical Properties

Melting points and solubility trends are inferred from substituent effects and core rigidity:

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Inference
Target Compound (Inferred) ~250–280 ~450–500 Low aqueous solubility due to aromaticity and EWGs
(Compound 51) 266–268 ~600–650* Low solubility (halogen, sulfamoyl)
(Rip-B) 90 313.37 Moderate solubility (flexible ethyl group)
Not reported 492.57 Low solubility (thiadiazole, benzoyl)

*Molecular weights for compounds estimated based on structural complexity.

Key Observations :

  • Higher melting points in compounds (255–279°C) vs. Rip-B (90°C) reflect increased rigidity from triazine and sulfamoyl groups . The target compound likely follows this trend due to its thiazole and methylsulfonyl substituents.
  • Bulky substituents (e.g., benzoyl in the target compound) reduce solubility in polar solvents .

Key Observations :

  • Thiazole derivatives (e.g., ) are synthesized faster (<1 hour) under mild conditions, while triazine-based compounds () require prolonged reactions (33 hours) .
  • The target compound’s synthesis may involve sequential benzoylation and sulfonylation steps, similar to but with thiazole intermediates .
Substituent Effects on Reactivity and Bioactivity
  • Aromatic Substituents : The 4-phenyl and 5-benzoyl groups increase lipophilicity, favoring membrane permeability but reducing solubility .
  • Heterocyclic Cores : Thiazole’s sulfur atom may engage in hydrogen bonding vs. triazine’s nitrogen-rich core, altering target selectivity .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methylsulfonyl group enhances solubility and potential biological interactions, making it a promising candidate for therapeutic applications. Its molecular formula is C24H18N2O4SC_{24}H_{18}N_{2}O_{4}S with a molecular weight of approximately 462.6 g/mol .

Key Structural Features:

  • Thiazole Ring: Contributes to antimicrobial properties.
  • Methylsulfonyl Group: Enhances solubility and bioactivity.
  • Benzamide Moiety: Facilitates interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The thiazole component is associated with antibacterial activity, often acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism suggests potential effectiveness against various bacterial strains, including drug-resistant variants.

Anticancer Activity

Studies have shown that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is primarily linked to the compound's ability to interact with specific biological pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. For example, preliminary studies have demonstrated IC50 values indicating effective cytotoxicity against human cancer cell lines .

Case Studies

  • Antibacterial Efficacy:
    • A study evaluated the antibacterial activity of thiazole derivatives against Escherichia coli and Staphylococcus aureus, showing promising results for compounds structurally related to this compound .
  • Cytotoxicity in Cancer Cells:
    • In vitro tests on various cancer cell lines indicated that compounds with similar structural characteristics exhibited significant cytotoxicity, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Dihydropteroate Synthase: This action disrupts folate synthesis in bacteria, leading to antimicrobial effects.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through interactions with cellular receptors or enzymes involved in cell survival and proliferation.

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